molecular formula C21H24N2O4 B2410504 N-(2,4-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide CAS No. 899950-94-8

N-(2,4-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide

Cat. No.: B2410504
CAS No.: 899950-94-8
M. Wt: 368.433
InChI Key: DXLSSXAMWWWDHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide is a synthetic organic compound designed for research and development applications. Its molecular structure incorporates a piperidine ring, a versatile scaffold frequently encountered in medicinal chemistry and drug discovery . The molecule is further functionalized with both a phenylcarboxamide and a 2,4-dimethoxybenzoyl group, which may influence its physicochemical properties and biological interactions. The piperidine scaffold is a common building block in pharmaceuticals and bioactive molecules, often contributing to activity against neurological targets and enzymes . Research into structurally similar N-acylated piperidine and N-benzoylpiperazine compounds has shown their relevance as intermediates in organic synthesis and their potential as ligands for various biological receptors . For instance, related benzamide-substituted heterocycles have been investigated for their conformational behavior and as key synthons in the development of potential therapeutic agents . This product is intended for research purposes such as organic synthesis, method development, and as a standard in analytical studies. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

N-(2,4-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-26-17-11-12-18(19(15-17)27-2)20(24)23(16-9-5-3-6-10-16)21(25)22-13-7-4-8-14-22/h3,5-6,9-12,15H,4,7-8,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLSSXAMWWWDHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide typically involves the acylation of N-phenylpiperidine with 2,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

For industrial-scale production, the process may involve the use of more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The starting materials, N-phenylpiperidine and 2,4-dimethoxybenzoyl chloride, are fed into the reactor along with the base, and the product is continuously extracted and purified .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,4-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxybenzyl)-N-phenylpiperidine-1-carboxamide
  • N-(2,4-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide derivatives
  • This compound analogs

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4-dimethoxybenzoyl group enhances its lipophilicity and potential for receptor binding, making it a valuable compound for medicinal chemistry research .

Biological Activity

N-(2,4-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and biological activities, supported by research findings and case studies.

Synthesis

The synthesis of this compound typically involves the acylation of N-phenylpiperidine with 2,4-dimethoxybenzoyl chloride. The reaction is conducted in an organic solvent such as dichloromethane or tetrahydrofuran, using a base like triethylamine to neutralize the hydrochloric acid produced during the reaction. This method allows for efficient production of the compound, which can be scaled up using continuous flow reactors for industrial applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may function as a ligand for various receptors or enzymes, modulating their activity. For instance, it has been suggested that it can act as an inhibitor by binding to the active sites of certain enzymes, thus preventing substrate binding and subsequent catalytic activity.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have demonstrated its antiproliferative effects on various cancer cell lines, including breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells. The IC50 values ranged from 19.9 to 75.3 µM, indicating a notable capacity to inhibit cancer cell growth compared to non-cancerous cells .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory potential. It appears to inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. This mechanism may involve competitive inhibition where the compound competes with natural substrates for binding sites on target enzymes.

Case Studies

  • Antiproliferative Activity : A study evaluated several benzoylpiperidine derivatives, including this compound. The findings showed that modifications in the benzoyl moiety significantly enhanced activity against cancer cell lines, suggesting structural optimization could lead to more potent derivatives .
  • Mechanistic Insights : Molecular docking studies provided insights into how this compound interacts with target enzymes. The docking results indicated that the benzoyl portion fits well into the lipophilic channel of the enzyme while the phenylamidic portion occupies a polar pocket, enhancing binding affinity .

Comparative Analysis

To understand the uniqueness of this compound among similar compounds, we can compare its properties with other benzoylpiperidine derivatives.

Compound NameIC50 (µM)Mechanism of ActionNotable Activity
This compound19.9 - 75.3Enzyme inhibitionAnticancer
Benzoylpiperidine derivative 1811.7Reversible inhibitionAntiproliferative
Benzoylpiperidine derivative 200.08Selective MAGL inhibitionAnticancer

Q & A

Q. What are the recommended methods for synthesizing N-(2,4-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide, and how can reaction purity be optimized?

Methodological Answer: The synthesis typically employs a modified Schotten-Baumann reaction (avoiding potassium thiocyanate and aniline as starting materials). Key steps include:

  • Reacting N-phenylthiourea with 2,4-dimethoxybenzoyl chloride in tetrahydrofuran (THF) under reflux with triethylamine as a base .
  • Monitoring reaction progress via TLC (e.g., 30-minute intervals) and terminating after 8 hours.
  • Purification via vacuum evaporation, saturated sodium bicarbonate washes, and recrystallization in hot ethanol to achieve >95% purity .
    Critical Parameters: Solvent choice (THF for solubility), temperature control (reflux conditions), and stoichiometric ratios to minimize by-products.

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

Methodological Answer:

  • Infrared (IR) Spectroscopy: Identify key functional groups (e.g., –NH stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) and potential intramolecular hydrogen bonding .
  • NMR Analysis:
    • ¹H-NMR: Look for aromatic protons (δ 6.8–7.5 ppm for dimethoxybenzoyl and phenyl groups) and piperidine ring protons (δ 1.5–3.5 ppm) .
    • ¹³C-NMR: Confirm carbonyl carbons (C=O at ~165 ppm) and quaternary carbons in the piperidine ring .
  • Mass Spectrometry (MS): Use high-resolution oa-TOF to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What in vitro assays are suitable for evaluating cytotoxicity, and how should IC₅₀ values be interpreted?

Methodological Answer:

  • MTT Assay Protocol:
    • Seed cells (e.g., MCF-7, Vero) in 96-well plates at 1×10⁴ cells/well.
    • Treat with compound concentrations (1–100 µM) for 48–72 hours.
    • Add MTT reagent (0.5 mg/mL), incubate for 4 hours, solubilize with SDS, and measure absorbance at 595 nm .
  • Data Interpretation:
    • Calculate IC₅₀ via probit analysis (e.g., GraphPad Prism).
    • Compare with controls (e.g., hydroxyurea) to assess relative potency. Note: Variability in IC₅₀ across cell lines may reflect differences in membrane permeability or target expression .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzoyl group) influence bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Strategies:
    • Replace methoxy groups with electron-withdrawing groups (e.g., –Cl, –Br) to enhance electrophilicity and target binding .
    • Compare cytotoxicity of analogs (e.g., N-(2,4-dichlorobenzoyl) vs. dimethoxy derivatives) to identify pharmacophoric requirements .
  • Case Study: Bromine substitution on the benzoyl group (as in ) increased IC₅₀ by 2-fold in MCF-7 cells, suggesting steric hindrance may reduce efficacy .

Q. How can researchers resolve contradictions in cytotoxicity data across studies?

Methodological Answer:

  • Potential Causes:
    • Cell line heterogeneity (e.g., MCF-7 vs. T47D estrogen receptor status).
    • Assay conditions (e.g., serum concentration affecting compound solubility).
  • Mitigation Strategies:
    • Standardize protocols (e.g., identical cell passage numbers, serum-free media during treatment).
    • Validate results with orthogonal assays (e.g., apoptosis via Annexin V/PI staining) .

Q. What computational approaches are recommended for predicting binding modes and target identification?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into potential targets (e.g., kinases, proteases) identified via pharmacophore modeling .
  • Case Study: A structurally similar piperidine-carboxamide () showed high affinity for D1 protease (ΔG = −9.2 kcal/mol), suggesting a conserved binding mechanism .

Q. How can metabolic stability and pharmacokinetic (PK) properties be assessed in preclinical studies?

Methodological Answer:

  • In Vitro ADME:
    • Microsomal Stability: Incubate with liver microsomes (human/rat) and measure half-life via LC-MS .
    • CYP Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
  • In Vivo PK: Administer IV/PO doses in rodents, collect plasma at intervals (0–24h), and calculate AUC, Cₘₐₓ, and t₁/₂ .

Q. What strategies are effective for optimizing selectivity to minimize off-target effects?

Methodological Answer:

  • Selectivity Screening: Test against panels of related enzymes/receptors (e.g., 100+ kinases) to identify off-target interactions .
  • Proteomics: Use SILAC-based mass spectrometry to quantify changes in protein expression post-treatment .

Q. How can in vivo efficacy be evaluated in disease models, and what endpoints are relevant?

Methodological Answer:

  • Xenograft Models:
    • Implant cancer cells (e.g., MDA-MB-231) subcutaneously in nude mice.
    • Administer compound (10–50 mg/kg, daily) and measure tumor volume weekly .
  • Endpoint Analysis: Histopathology (necrosis/apoptosis markers) and serum biomarkers (e.g., IL-6 for inflammation) .

Q. What crystallographic techniques are suitable for elucidating 3D conformation and intermolecular interactions?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction: Grow crystals via vapor diffusion (e.g., ethanol/water) and resolve structure using SHELX .
  • Key Parameters: Hydrogen bonding (e.g., N–H···O=C) and π-π stacking between aromatic moieties, as observed in a related thienopyrimidine derivative () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.